molecular formula C13H15ClN2 B1435476 N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride CAS No. 1261236-62-7

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

Cat. No.: B1435476
CAS No.: 1261236-62-7
M. Wt: 234.72 g/mol
InChI Key: RXXGLYJGTZQZIU-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H15ClN2. It is a hydrochloride salt form of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine, which is a derivative of methanamine. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride typically involves the reaction of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as crystallization or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanone, while reduction may produce N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanol .

Scientific Research Applications

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various research applications, particularly in the fields of chemistry and biology .

Properties

IUPAC Name

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;/h2-9,14H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXGLYJGTZQZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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